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molecular formula C4HClF2N2 B8608999 2,5-Difluoro-4-chloropyrimidine

2,5-Difluoro-4-chloropyrimidine

Cat. No. B8608999
M. Wt: 150.51 g/mol
InChI Key: TXTSARUHOKOHCE-UHFFFAOYSA-N
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Patent
US04764611

Procedure details

185 g (1 mol) of 2,5-difluoro-4,6-dichloropyrimidine in 1800 ml of ethyl acetate were hydrogenated in a stirred stainless steel autoclave for 95 minutes at 30° C. and under a hydrogen pressure of 3.5 bar, with the addition of 110 g of triethylamine and 15 g of palladium on carbon (5% strength by weight). Thereafter, the solid components of the reaction mixture were filtered off, the residue was washed with ethyl acetate, and the wash liquid together with the filtrate was distilled under atmospheric pressure over a 30 cm packed column. After the solvent had been distilled off, 106 g of 2,5-difluoro-4-chloropyrimidine having a boiling point of 145° to 146° C. were obtained. The yield was accordingly 70.5% of theory. According to analysis by gas chromatography, the reaction product isolated had a purity of 94.7%.
Name
2,5-difluoro-4,6-dichloropyrimidine
Quantity
185 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[C:4]([Cl:10])[N:3]=1.C(N(CC)CC)C>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([F:9])=[CH:6][N:7]=1

Inputs

Step One
Name
2,5-difluoro-4,6-dichloropyrimidine
Quantity
185 g
Type
reactant
Smiles
FC1=NC(=C(C(=N1)Cl)F)Cl
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the solid components of the reaction mixture were filtered off
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the wash liquid together with the filtrate was distilled under atmospheric pressure over a 30 cm
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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